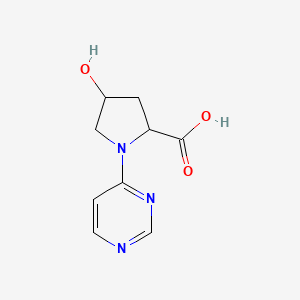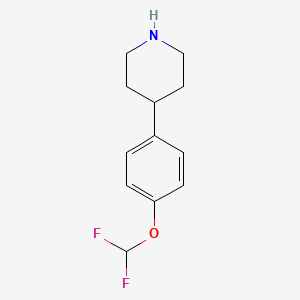
3-((((Benzyloxy)carbonyl)amino)methyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-({[(benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both benzyloxycarbonyl and tert-butoxycarbonyl protective groups, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Protection of Amino Groups: The amino groups are protected using benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions, often involving the use of strong bases or acids as catalysts.
Coupling Reactions: The protected amino groups are then coupled with other intermediates to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-({[(benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the protective groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Strong acids or bases for cyclization reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-({[(benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of various therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-({[(benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The protective groups (Cbz and Boc) play a crucial role in modulating the reactivity and stability of the compound, allowing it to participate in selective reactions. The pyrrolidine ring structure contributes to its binding affinity with various biological targets, influencing its pharmacological properties.
Comparación Con Compuestos Similares
Similar Compounds
3-({[(benzyloxy)carbonyl]amino}propanoic acid): Similar in structure but lacks the pyrrolidine ring.
3-({[(benzyloxy)carbonyl]amino}oxetane-3-carboxylic acid): Contains an oxetane ring instead of a pyrrolidine ring.
Uniqueness
The uniqueness of 3-({[(benzyloxy)carbonyl]amino}methyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid lies in its dual protective groups and the presence of the pyrrolidine ring. These features enhance its stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C19H26N2O6 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H26N2O6/c1-18(2,3)27-17(25)21-10-9-19(13-21,15(22)23)12-20-16(24)26-11-14-7-5-4-6-8-14/h4-8H,9-13H2,1-3H3,(H,20,24)(H,22,23) |
Clave InChI |
OBVDKHYFEBNAJB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![methyl[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]aminedihydrochloride](/img/structure/B13536391.png)





![Ethyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13536437.png)




